molecular formula C28H40N2O17 B1618261 [(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate CAS No. 7284-18-6

[(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate

Cat. No. B1618261
CAS RN: 7284-18-6
M. Wt: 676.6 g/mol
InChI Key: JUYKRZRMNHWQCD-SKSLZCFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate is a complex organic molecule . It is used as a chemical intermediate in organic synthesis and experimental research .


Molecular Structure Analysis

The molecular structure of this compound is determined by the configuration of its atoms and the spatial arrangement of its substituents . The prefixes (2R,3S,4R,5R,6R) and (2S,3R,4R,5S,6R) indicate the stereochemistry of the molecule .

Scientific Research Applications

Antimicrobial Activity

A study by Parameshwarappa et al. (2009) discusses the synthesis and antimicrobial activity of certain compounds, potentially related to the structure . These compounds showed significant antibacterial and antifungal activities, indicating the possible utility of similar structures in antimicrobial research (Parameshwarappa et al., 2009).

Glycolipid Analysis

Research by Stellner et al. (1973) developed methods for gas chromatography-mass spectrometric identification of partially methylated aminosugars, derived from glycolipids. This method could be relevant for analyzing compounds like the one mentioned, particularly in the context of glycolipid analysis (Stellner et al., 1973).

Allosteric Modifiers of Hemoglobin

Research by Randad et al. (1991) on allosteric modifiers of hemoglobin investigated compounds that might share structural similarities with the compound . These studies are significant for understanding how such structures can affect hemoglobin’s oxygen affinity, with potential implications in clinical or biological areas such as ischemia or stroke treatment (Randad et al., 1991).

Synthetic Methods and Biological Activity

The work of Sharma et al. (2004) on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, and Varma et al. (2006) on the production of phenylacetic acid derivatives, provides insights into synthetic methods that could be relevant for the compound . These studies also shed light on the potential biological activities of similar structures (Sharma et al., 2004); (Varma et al., 2006).

Carbohydrate Research

Studies by Sharma et al. (1988) and Jacquinet et al. (1974) focus on carbohydrate research, which is highly relevant to the compound . These studies explore the synthesis and modification of various carbohydrate-related structures, providing a basis for understanding the chemical behavior and potential applications of such compounds (Sharma et al., 1988); (Jacquinet et al., 1974).

Mass Spectrometry in Structural Analysis

Dougherty et al. (1973) discuss the use of high-resolution mass spectrometry for structural analysis, which can be pertinent for analyzing complex structures like the one mentioned. This technique helps in detailed understanding of the fragmentation pathways of such molecules (Dougherty et al., 1973).

Synthesis of Derivatives

Research on the synthesis of various derivatives, as discussed by Yoshimura et al. (1972), Tsubouchi et al. (1994), and Čačić et al. (2009), is significant for understanding the synthetic pathways and potential modifications of the compound . These studies contribute to the broader knowledge of chemical synthesis and potential pharmacological applications (Yoshimura et al., 1972); (Tsubouchi et al., 1994); (Čačić et al., 2009).

Catalytic Hydrogenation and Synthetic Transformations

Studies by Sukhorukov et al. (2008) and Beau et al. (1978) provide insights into catalytic hydrogenation and synthetic transformations, which could be relevant for manipulating the structure of the compound for various applications (Sukhorukov et al., 2008); (Beau et al., 1978).

Oxidative Reactions and Green Chemistry in Drug Design

Research by Mercadante et al. (2013) on the synthesis of oxidative reagents and by Reddy et al. (2014) on green chemistry in drug design provides a perspective on environmentally friendly synthesis and potential pharmaceutical applications of similar compounds (Mercadante et al., 2013); (Reddy et al., 2014).

Mechanism of Action

Target of Action

Chitobiose octaacetate, also known as [(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate, is a derivative of chitobiose .

Mode of Action

It is known that it is formed by the acetylation of chitin . Based on the structure of the complex with the substrate disaccharide chitobiose, an acid-base reaction mechanism is proposed, in which only one protein carboxylate acts as a catalytic acid, while the nucleophile is the polar acetylamido group of the sugar in a substrate-assisted reaction .

Biochemical Pathways

Chitobiose octaacetate is involved in the degradation of chitin . Chitinases, which are enzymes that break down glycosidic bonds in chitin, result in its degradation into low-molecular-weight products such as Chitooligosaccharides (COS) and GlcNAc . By the degradation of chitin, carbon and nitrogen as derivative nutrient sources are synthesized .

Pharmacokinetics

After administration, Chitobiose octaacetate is rapidly absorbed, reaching peak concentrations in the serum after approximately 0.45 hours . It shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of Chitobiose octaacetate is between 0.32% and 0.52% .

Result of Action

It is known that chitobiose octaacetate can be used for the synthesis of chitobiose oxazoline and other chitin precursors .

Action Environment

It is recommended to store chitobiose octaacetate in a dry and well-ventilated place at a temperature between 2°c and 8°c .

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYKRZRMNHWQCD-SKSLZCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993634
Record name 1,3,6-Tri-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]-4-O-{3,4,6-tri-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chitobiose octaacetate

CAS RN

7284-18-6
Record name α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 1,3,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7284-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-alpha-D-glucose 1,3,3',4',6,6'-hexaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Tri-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]-4-O-{3,4,6-tri-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-α-D-glucose 1,3,3',4',6,6'-hexaacetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
Reactant of Route 3
Reactant of Route 3
[(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
Reactant of Route 5
Reactant of Route 5
[(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
Reactant of Route 6
Reactant of Route 6
[(2R,3S,4R,5R,6R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate

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